molecular formula C16H19N3O B1438132 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1087792-97-9

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No. B1438132
M. Wt: 269.34 g/mol
InChI Key: QNGHSBNMRXDMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C16H19N3O and a molecular weight of 269.34 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

The synthesis of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide could potentially involve a variety of methods. For instance, amines can be prepared by reduction of nitriles and amides with LiAlH42. Additionally, amines can be synthesized via SN2 reactions of alkyl halides with ammonia or an alkylamine2. However, the specific synthesis pathway for this compound is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is not explicitly provided in the search results. However, the structure would likely involve a benzene ring (from the benzyl group), an ethyl group, an amino group, and a hydroxybenzenecarboximidamide group.



Chemical Reactions Analysis

The specific chemical reactions involving 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide are not detailed in the search results. However, amines in general are known to undergo a variety of reactions. They can act as bases, reacting with acids to form salts3. They can also undergo oxidation reactions4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide are not provided in the search results. However, amines in general have certain characteristic properties. For instance, they can act as weak organic bases5.


Scientific Research Applications

Synthesis and Compound Development

A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives. This process involved the ring opening of N-acylisatin and showed OxymaPure's superiority in yield and purity over traditional methods. The synthesized compounds were characterized using various analytical techniques, highlighting the compound's role in novel synthesis processes (El‐Faham et al., 2013).

Catalysis and Reaction Optimization

Thalluri et al. (2014) discussed ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate's use in mediating Lossen rearrangement, facilitating the synthesis of ureas and hydroxamic acids from carboxylic acids. The process achieved good yields without racemization under milder conditions, demonstrating the compound's utility in reaction optimization and its environmental benefits due to reagent recyclability (Thalluri et al., 2014).

Anticancer and Antioxidant Applications

Ejidike and Ajibade (2016) synthesized Ru(III) complexes with monobasic tridentate Schiff base ligands, including derivatives related to the compound of interest. These complexes were tested for their anticancer activity against various cancer cell lines and exhibited significant potency. Additionally, their antioxidant activity was evaluated, providing insights into the compound's potential therapeutic applications (Ejidike & Ajibade, 2016).

Optical and Electronic Material Development

Elkanzi et al. (2020) focused on the synthesis of novel organic compounds for photodiode applications, including derivatives similar to the compound . Their work involved preparing thin films and characterizing them for optical and electronic properties, aiming at developing new materials for electronic devices. This research highlights the compound's role in advancing material science and its potential for electronic applications (Elkanzi et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, benzyl alcohol, indicates that it can cause skin and eye irritation. It is harmful if swallowed or inhaled6. However, the specific safety and hazard information for 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is not available in the search results.


Future Directions

The future directions for research involving 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide are not specified in the search results. However, given its complex structure, it could potentially be of interest in various areas of chemical research.


properties

IUPAC Name

2-[benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHSBNMRXDMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Reactant of Route 4
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.